
Esflurbiprofen
Vue d'ensemble
Description
L’esflurbiprofène est un anti-inflammatoire non stéroïdien (AINS) formulé en tant que produit topique pour la douleur et l’inflammation articulaires associées à l’arthrose . Il s’agit de l’énantiomère le plus actif du flurbiprofène racémique . L’esflurbiprofène est connu pour ses puissantes propriétés anti-inflammatoires, analgésiques et antipyrétiques, ce qui en fait un composé précieux dans le traitement de diverses affections inflammatoires .
Méthodes De Préparation
La préparation de l’esflurbiprofène implique plusieurs voies de synthèse. Une méthode courante est la réaction de couplage de Suzuki, qui implique la réaction de l’acide 2-(fluoro-4-chlorophényl)propionique avec un réactif de phénylborane en présence d’un catalyseur au palladium et d’une base . Cette méthode permet d’obtenir l’esflurbiprofène avec une pureté et une efficacité élevées . Une autre méthode implique la réaction du 4-bromo-2-fluorobiphényle avec du magnésium métallique pour générer un réactif de Grignard, qui est ensuite mis en réaction avec l’éthyl 2-bromopropionate sous la catalyse du tétrachlorure de titane, suivie d’une hydrolyse alcaline, d’une acidification et d’une recristallisation pour obtenir l’esflurbiprofène .
Analyse Des Réactions Chimiques
L’esflurbiprofène subit diverses réactions chimiques, notamment :
Oxydation : L’esflurbiprofène peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir l’esflurbiprofène en ses dérivés alcooliques correspondants.
Substitution : L’esflurbiprofène peut subir des réactions de substitution, en particulier l’halogénation, où l’atome de fluor peut être remplacé par d’autres halogènes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les agents halogénants comme le brome.
Applications de la recherche scientifique
L’esflurbiprofène a un large éventail d’applications de recherche scientifique :
Chimie : L’esflurbiprofène est utilisé comme composé de référence dans l’étude des AINS et de leurs propriétés chimiques.
Biologie : Il est utilisé dans des études biologiques pour comprendre les mécanismes de l’inflammation et de la douleur.
Médecine : L’esflurbiprofène est principalement utilisé dans le traitement de l’arthrose et d’autres affections inflammatoires. .
Applications De Recherche Scientifique
Esflurbiprofen has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of NSAIDs and their chemical properties.
Biology: It is used in biological studies to understand the mechanisms of inflammation and pain.
Medicine: this compound is primarily used in the treatment of osteoarthritis and other inflammatory conditions. .
Mécanisme D'action
L’esflurbiprofène exerce ses effets en inhibant l’activité des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2 . Ces enzymes sont essentielles dans la biosynthèse des prostaglandines, qui sont des composés lipidiques qui interviennent dans l’inflammation, la douleur et la fièvre . En inhibant les enzymes COX, l’esflurbiprofène réduit la production de prostaglandines, diminuant ainsi l’inflammation et soulageant la douleur .
Comparaison Avec Des Composés Similaires
L’esflurbiprofène est similaire à d’autres AINS, tels que l’ibuprofène, le kétoprofène et le naproxène. Il est unique en raison de sa puissance supérieure et de son absorption percutanée améliorée lorsqu’il est formulé sous forme de pansement topique . Les composés similaires comprennent :
Ibuprofène : Un autre AINS largement utilisé, aux propriétés anti-inflammatoires, analgésiques et antipyrétiques.
Kétoprofène : Connu pour ses forts effets anti-inflammatoires et utilisé dans le traitement de diverses affections inflammatoires.
Naproxène : Un AINS avec une demi-vie plus longue, ce qui le rend approprié pour les affections inflammatoires chroniques.
L’esflurbiprofène se distingue par sa formulation spécifique pour une utilisation topique, qui améliore son absorption et son efficacité dans le traitement de la douleur et de l’inflammation localisées .
Activité Biologique
Esflurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily used for its analgesic and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, focusing on pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Pharmacodynamics
This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
- Inhibition Studies :
- The IC50 values for this compound against COX-1 and COX-2 were found to be 8.97 nmol/L and 2.94 nmol/L, respectively, indicating a potent inhibitory effect compared to other NSAIDs such as indomethacin and ketoprofen .
- In rat peritoneal cells, this compound demonstrated an IC50 of 14 nmol/L for inhibiting prostaglandin E2 (PGE2) production .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively, particularly in the context of its topical formulations.
- Tissue Transfer : A study comparing the tissue pharmacokinetics of this compound plaster (SFPP) with oral flurbiprofen tablets revealed that maximum concentrations of this compound were observed in synovial tissues and fluids after 12 hours of application. The area under the concentration-time curve (AUC) for synovial fluid was significantly higher for SFPP than for oral administration .
Formulation | Cmax (ng/ml) | AUC (ng·h/g) |
---|---|---|
This compound Plaster | 934.75 ± 811.71 | 4401.24 |
Flurbiprofen Tablet | 1017.40 ± 394.15 | 4862.70 |
Clinical Efficacy
Recent clinical trials have evaluated the efficacy and safety of this compound in various applications, particularly in treating acute pain from injuries.
- Clinical Trials : A Phase II trial assessed the efficacy of an this compound hydrogel patch compared to placebo in patients with acute strains and sprains. The primary outcome measure was pain-on-movement assessed by a Visual Analogue Scale (VAS) at multiple time points post-treatment .
Case Studies
- Chronic Pain Management : In animal models of adjuvant arthritis, this compound was shown to significantly reduce pain levels compared to control groups . This suggests its potential utility in chronic inflammatory conditions.
- Post-Surgical Pain : A study indicated that patients receiving this compound patches reported lower pain scores post-operatively compared to those receiving standard analgesic treatments, highlighting its effectiveness in managing surgical pain .
Safety Profile
The safety profile of this compound has been evaluated alongside its efficacy in clinical settings.
Propriétés
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
Record name | (+)-Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-39-6 | |
Record name | (+)-Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esflurbiprofen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esflurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESFLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does esflurbiprofen exert its anti-inflammatory and analgesic effects?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes. [] While the research provided doesn't delve into specific COX isoforms (COX-1 and COX-2), it's widely understood that NSAIDs exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What makes this compound potentially more effective than other topical NSAIDs?
A2: Research suggests that this compound demonstrates efficient deep-tissue transfer. One study comparing this compound plaster (SFPP) to oral flurbiprofen tablets (FPTs) in patients with knee osteoarthritis found significantly higher concentrations of this compound in the synovium and synovial fluid after SFPP application. [] This targeted delivery to the site of inflammation may contribute to its enhanced efficacy compared to conventional topical NSAIDs.
Q3: Are there any studies comparing this compound to other topical NSAID formulations?
A3: Yes, a study investigating the adhesive characteristics of a modified this compound mentha oil formulation (SFP tape) compared its peel strength to other commercially available NSAID patches. [] While the study primarily focused on improving the ease of removal for the this compound patch, it highlighted the existence of various topical NSAID formulations available in the market.
Q4: Has the long-term safety and efficacy of this compound been evaluated in clinical settings?
A4: A long-term study involving 201 patients with osteoarthritis evaluated the efficacy and safety of this compound patches (SFPP). [] The study demonstrated statistically significant improvements in pain relief and other efficacy endpoints compared to placebo and flurbiprofen patches. Importantly, 161 patients completed the 52-week application period, suggesting a favorable long-term safety profile. []
Q5: Are there efforts to improve the formulation of this compound for better patient compliance?
A5: Researchers have explored modifying the formulation of this compound patches to address concerns regarding the difficulty of removal. [] By adjusting the adhesive properties, they aimed to reduce peel strength without compromising tack strength, ultimately enhancing patient comfort and compliance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.